molecular formula C13H10BrClN2O B5366737 (3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone

(3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone

Cat. No.: B5366737
M. Wt: 325.59 g/mol
InChI Key: DVOMGLXYWKDNDY-UHFFFAOYSA-N
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Description

(3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound features two phenyl rings, each substituted with an amino group and a halogen atom (bromine and chlorine, respectively). The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.

Properties

IUPAC Name

(3-amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOMGLXYWKDNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Br)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-bromobenzaldehyde and 3-amino-4-chlorobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding benzoin intermediate.

    Oxidation: The benzoin intermediate is then oxidized using an oxidizing agent like nitric acid or potassium permanganate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation: Utilizing large reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Oxidation: Implementing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

(3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactions: The presence of amino and halogen groups allows the compound to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

  • (3-Amino-4-bromophenyl)-(3-amino-4-fluorophenyl)methanone
  • (3-Amino-4-chlorophenyl)-(3-amino-4-iodophenyl)methanone
  • (3-Amino-4-bromophenyl)-(3-amino-4-methylphenyl)methanone

Comparison:

  • Uniqueness: The combination of bromine and chlorine atoms in (3-Amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone provides unique reactivity patterns compared to other halogenated analogs.
  • Reactivity: The presence of different halogens can influence the compound’s reactivity in substitution and other chemical reactions.
  • Applications: While similar compounds may have overlapping applications, the specific halogen substitution can affect the compound’s biological activity and suitability for certain industrial processes.

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